molecular formula C28H45NO2 B2781933 Zhebeirine CAS No. 143120-47-2

Zhebeirine

Cat. No.: B2781933
CAS No.: 143120-47-2
M. Wt: 427.673
InChI Key: REQSVDMOVQJECV-ZBXXMAMASA-N
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Mechanism of Action

Target of Action

Zhebeirine, a steroidal alkaloid, primarily targets cell cycle-related proteins in non-small cell lung cancer (NSCLC) cells . These proteins include CDK1, CDK2, Cyclin A2, and Cyclin B2 , which are key proteins in different phases of the cell cycle .

Mode of Action

This compound interacts with its targets by down-regulating their expression . This interaction leads to significant changes in the cell cycle, effectively arresting it . The compound also inhibits the phosphorylation of p53, a protein that plays a crucial role in cell cycle regulation .

Biochemical Pathways

This compound primarily affects the cell cycle-related pathways . By down-regulating the expression of key proteins in these pathways, this compound can arrest the cell cycle . Moreover, the compound influences the p53 signaling pathway . It significantly decreases the levels of proteins participating in this pathway, including PCNA, 14-3-3σ, and CHEK1 .

Pharmacokinetics

The pharmacokinetics of a compound typically include its absorption, distribution, metabolism, and excretion (adme), all of which can impact its bioavailability

Result of Action

This compound has a significant inhibitory effect on cell viability, with an IC50 value of 36.93 μM . It can also significantly inhibit the growth of A549 cells, a type of NSCLC cell, both in vitro and in vivo . The molecular and cellular effects of this compound’s action primarily involve the arrest of the cell cycle and the regulation of related pathways .

Future Directions

While there is promising research on the antitussive and expectorant properties of Zhebeirine , more studies are needed to fully understand its potential therapeutic applications and safety profile. Future research could also explore its synthesis and chemical properties in more detail.

Preparation Methods

Zhebeirine is typically synthesized through an oxidation reaction. One common method involves the reaction of phthalic acid with tert-butyl hydroperoxide in the presence of halogenated hydrocarbons This method is efficient and yields a high purity product

Chemical Reactions Analysis

Zhebeirine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Zhebeirine is often compared with other steroidal alkaloids such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Zhebeirine involves the condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "2-amino-4-methylpyridine", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form intermediate A.", "Step 2: Reduction of intermediate A with sodium borohydride in methanol to form intermediate B.", "Step 3: Cyclization of intermediate B with hydrochloric acid and sodium hydroxide to form Zhebeirine." ] }

CAS No.

143120-47-2

Molecular Formula

C28H45NO2

Molecular Weight

427.673

IUPAC Name

(1S,2R,6R,9R,11S,14R,15R,18R,20R,23S,24R)-10-ethyl-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C28H45NO2/c1-4-18-19-6-7-20-21(23(19)15-29-14-16(2)5-8-26(18)29)12-24-22(20)13-27(31)25-11-17(30)9-10-28(24,25)3/h16-26,30H,4-15H2,1-3H3/t16-,17-,18?,19-,20+,21+,22-,23+,24-,25+,26-,28+/m1/s1

InChI Key

REQSVDMOVQJECV-ZBXXMAMASA-N

SMILES

CCC1C2CCC3C(C2CN4C1CCC(C4)C)CC5C3CC(=O)C6C5(CCC(C6)O)C

solubility

not available

Origin of Product

United States

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